molecular formula C15H18N2O B15178955 2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole CAS No. 93762-39-1

2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole

Cat. No.: B15178955
CAS No.: 93762-39-1
M. Wt: 242.32 g/mol
InChI Key: QLRYDIRQUQZTKB-UHFFFAOYSA-N
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Description

2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole is an organic compound with the molecular formula C15H18N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with 2-ethylimidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole involves its ability to absorb light and generate reactive species. As a photoinitiator, it absorbs UV light and undergoes homolytic cleavage to produce free radicals. These radicals initiate polymerization reactions by attacking monomers and forming polymer chains. The compound’s molecular targets include unsaturated carbon-carbon bonds in monomers, leading to the formation of cross-linked polymer networks.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylbenzoyl-diphenylphosphine oxide
  • Ethyl-(2,4,6-trimethylbenzoyl)phenyl phosphinate
  • Bis-(2,4,6-trimethylbenzoyl)-phenylphosphine oxide

Uniqueness

2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other similar compounds.

Properties

CAS No.

93762-39-1

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

(2-ethylimidazol-1-yl)-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C15H18N2O/c1-5-13-16-6-7-17(13)15(18)14-11(3)8-10(2)9-12(14)4/h6-9H,5H2,1-4H3

InChI Key

QLRYDIRQUQZTKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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